N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride
Description
Properties
Molecular Formula |
C7H7Cl2NOS |
|---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C7H7Cl2NOS/c1-10(7(9)11)4-5-2-3-6(8)12-5/h2-3H,4H2,1H3 |
InChI Key |
WKRDIFUTRGPOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbamoyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted carbamates.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can include amines or alcohols.
Scientific Research Applications
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
a. N-Methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride ()
- Molecular Formula : C₆H₇ClN₂O₂
- Key Features : Contains a 5-methyloxazole ring instead of a chlorothiophene.
- This enhances reactivity toward nucleophiles like amines or alcohols.
- Applications : Used in synthesizing pesticides and pharmaceuticals, leveraging the oxazole’s metabolic stability.
b. N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()
- Molecular Formula : C₂₀H₁₅Cl₂F₃N₄O₂
- Key Features : Contains a pyrazole-pyridine core and a trifluoromethyl group.
- Biological Activity : Exhibits insecticidal activity due to conformational flexibility (dihedral angle: 68.15° between pyrazole and pyridine rings) and hydrogen-bonding interactions.
- Comparison : The thiophene in the target compound may offer similar bioactivity but with improved lipophilicity due to the sulfur atom.
Simple Carbamoyl Chloride Derivatives
a. N-Methylcarbamoyl Chloride ()
- Molecular Formula: C₂H₄ClNO
- Key Features : Lacks aromatic substituents.
- Reactivity : Smaller size enables rapid decarbamoylation in enzymatic systems (e.g., acetylcholinesterase inhibition).
- Comparison : The target compound’s bulkier structure (thiophene group) likely slows enzymatic degradation, as shown in for larger carbamates.
b. N-(Chloromethyl)-N-methylcarbamoyl Chloride ()
- Molecular Formula: C₃H₅Cl₂NO
- Key Features : Contains a chloromethyl group instead of a thiophene.
- Applications : Intermediate in polymer chemistry; simpler structure limits biological applications.
Comparative Data Table
Research Findings and Implications
- Reactivity : The thiophene ring in the target compound donates electron density via resonance, stabilizing the carbamoyl chloride group. However, the electron-withdrawing chlorine at position 5 counteracts this, balancing reactivity .
- Biological Activity: Thiophene derivatives often exhibit pesticidal or antimicrobial properties.
- Synthesis : Likely synthesized via reaction of 5-chloro-2-thiophenemethylamine with methylcarbamoyl chloride in DMF, analogous to methods in and .
Biological Activity
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride is a synthetic organic compound with significant biological activity. It has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly through its antimicrobial and anti-inflammatory properties. This article reviews the biological activities, synthesis, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chlorothiophenyl group attached to a methylcarbamoyl moiety. Its molecular formula is , with a molecular weight of approximately 184.64 g/mol. The presence of the chlorothiophenyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophenyl Group : The 5-chlorothiophen-2-ylmethyl group is synthesized through halogenation and subsequent substitution reactions.
- Carbamoylation : The introduction of the carbamoyl group is achieved via reaction with an appropriate amine under controlled conditions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research has demonstrated that this compound exhibits promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis. Additionally, it may inhibit key enzymes involved in bacterial metabolism, such as DNA gyrase and fatty acid biosynthesis pathways, which are critical for bacterial growth and replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several carbamoyl derivatives, including this compound. Results indicated that this compound had superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Further research has explored the molecular interactions between this compound and specific bacterial enzymes, revealing that it binds effectively to active sites, thereby inhibiting their function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
